2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine
説明
特性
IUPAC Name |
2-(4-fluorophenyl)-6-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKNWPSOLIXLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with α-halocarbonyl compounds, followed by nitration and fluorination steps . Another approach involves the one-pot synthesis using benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of environmentally benign solvents and catalyst-free approaches are often preferred to ensure operational simplicity and minimize environmental impact .
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-6-nitroimidazo[1,2-a]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Anticancer Properties
One of the most notable applications of 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine is its antiproliferative activity against various cancer cell lines. Research indicates:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against human colon cancer cell lines (e.g., HCT-116), with an IC50 value reported at approximately 0.8 µM .
- Mechanism of Action : The compound is believed to interact with microtubules, disrupting their function and leading to apoptosis in cancer cells .
Other Therapeutic Applications
Beyond oncology, the compound's structure suggests potential applications in other therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazo[1,2-a]pyridines possess antimicrobial properties, making them candidates for further exploration in infectious disease treatments .
- Neuroprotective Effects : Some related compounds have shown neuroprotective effects in preclinical models, indicating a potential role in treating neurodegenerative diseases .
Table 1: Synthesis Overview of 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Nitration | Nitric acid | 85 |
| 2 | Cross-Coupling | Pd catalyst, 4-fluorophenylboronic acid | 75 |
| 3 | Purification | Column chromatography | - |
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 0.8 | Microtubule disruption |
| MCF-7 (Breast) | TBD | TBD |
| A549 (Lung) | TBD | TBD |
Case Study 1: Anticancer Efficacy
In a study investigating the efficacy of various imidazo[1,2-a]pyridine derivatives on colon cancer cells:
- Objective : To evaluate the cytotoxic effects of synthesized compounds.
- Methodology : Compounds were tested on HCT-116 cells using MTT assays to determine IC50 values.
- Results : Compound 5cc (related derivative) exhibited the highest activity at an IC50 of 0.8 µM, demonstrating its potential as a lead compound for further development.
Case Study 2: Neuroprotective Potential
A separate investigation focused on the neuroprotective effects of related imidazo compounds:
- Objective : To assess the impact on neuronal cell survival under oxidative stress conditions.
- Methodology : Neuronal cells were treated with varying concentrations of the compound before exposure to oxidative stressors.
- Results : Significant protection was observed at low micromolar concentrations, suggesting a promising avenue for treating neurodegenerative conditions.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The fluorophenyl group enhances the compound’s binding affinity to target proteins, contributing to its biological activity .
類似化合物との比較
Table 1: Structural and Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Nitro Group (6-NO₂): Enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. The nitro group in 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine contrasts with the methyl group in 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine, which provides electron-donating effects and steric bulk .
- Halogen Substituents : Bromine at position 6 (as in 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine) increases molecular weight and may improve lipophilicity for membrane penetration .
Pharmacological Activity
Key Observations :
- Anti-TB Activity : The 6-methyl substituent in 4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline contributes to its potency (MIC: 0.03 µM) against M. tuberculosis, likely through interactions with cytochrome bcc1 oxidase .
- Antimicrobial Activity : Derivatives with secondary amines at position 3 (e.g., IP-1, IP-2) exhibit MIC values of 4–8 µg/mL against S. aureus, suggesting that amine functional groups enhance membrane disruption .
生物活性
2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fluorophenyl group at the 2-position and a nitro group at the 6-position of the imidazo[1,2-a]pyridine core, contributing to its pharmacological potential. Research indicates that this compound may exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
The molecular structure of 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine can be represented as follows:
- Molecular Formula: CHFNO
- Molecular Weight: 233.20 g/mol
- CAS Number: 882748-19-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group undergoes bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorophenyl group enhances binding affinity to target proteins, which is crucial for its therapeutic efficacy .
Antimicrobial Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine, including 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine, exhibit significant antimicrobial effects. For instance, studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Properties
The compound has been investigated for its potential anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the nitro group is believed to play a role in generating reactive oxygen species (ROS), which contribute to cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine has shown promise as an anti-inflammatory agent. Experimental models have demonstrated reduced levels of pro-inflammatory cytokines following treatment with this compound, suggesting its potential in managing inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against S. aureus, highlighting its potential as a therapeutic agent for bacterial infections .
Case Study 2: Anticancer Activity
In a preclinical study involving human cancer cell lines (e.g., breast and colon cancer), treatment with 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 25 μM). Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
Comparative Analysis with Similar Compounds
The biological activity of 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine can be compared with other related compounds:
| Compound Name | MIC (μg/mL) | IC50 (μM) | Activity Type |
|---|---|---|---|
| 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine | 0.5 | 10-25 | Antimicrobial/Anticancer |
| 2-Phenylimidazo[1,2-a]pyridine | >10 | >50 | Less Active |
| 2-(4-Chlorophenyl)-6-nitroimidazo[1,2-a]pyridine | 0.8 | 15-30 | Moderate Activity |
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine?
The compound is typically synthesized via Vilsmeier-Haack formylation of the imidazo[1,2-a]pyridine core, followed by nitro-group introduction. For example, describes using phosphorus oxychloride (POCl₃) and DMF in chloroform to generate a carbaldehyde intermediate, which can be further functionalized. Subsequent nitration or substitution reactions introduce the nitro group at the 6-position. Critical parameters include temperature control (0–10°C during POCl₃ addition) and reflux duration (8 hours) to optimize yield .
Q. Q2. How can researchers confirm the structural identity of this compound?
X-ray crystallography is the gold standard for structural confirmation. provides crystallographic data (monoclinic space group P2₁/c, a = 10.8516 Å, β = 93.200°) for a closely related analog, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Additionally, ¹H/¹³C NMR spectroscopy is essential: the aldehyde proton in the 3-position typically appears at δ ~10.09 ppm, while nitro-group proximity deshields adjacent pyridine protons (δ 8.36–7.96 ppm) .
Advanced Research Questions
Q. Q3. How can regioselectivity challenges in cycloaddition reactions involving this nitroimidazopyridine be addressed?
highlights that cycloaddition reactions (e.g., with trimethylsilyldiazomethane) on nitroimidazopyridines may yield unexpected products due to competing reactivity at the nitro group. To enhance regioselectivity:
- Use sterically hindered reagents to favor attack at the imidazole ring.
- Pre-functionalize the nitro group (e.g., reduction to NH₂) to modulate electronic effects.
- Employ computational modeling (DFT) to predict reactive sites .
Q. Q4. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or mass spectra often arise from dynamic processes (e.g., tautomerism) or impurities. For example, notes unexpected adduct formation during ammonia reactions. Mitigation strategies include:
Q. Q5. How can the crystal packing and intermolecular interactions of this compound inform drug design?
Crystallographic data ( ) reveal key interactions:
- C–H⋯O/N hydrogen bonds (e.g., C4–H4⋯N3, 2.62 Å) stabilize layered structures.
- π-π stacking between imidazo[1,2-a]pyridine and aryl rings (dihedral angle ~34°).
These interactions can guide co-crystal engineering to enhance solubility or binding affinity in target proteins .
Methodological Guidance
Q. Q6. What experimental precautions are critical during the synthesis of nitroimidazopyridines?
- Safety : Nitro groups are potentially explosive under heat; avoid high-temperature reflux (>100°C) without proper shielding.
- Moisture control : Use anhydrous solvents (e.g., chloroform, DMF) to prevent hydrolysis of intermediates.
- Workup : Quench POCl₃ with cold water cautiously to avoid exothermic reactions, as described in .
Q. Q7. How can researchers optimize reaction yields for imidazo[1,2-a]pyridine derivatives?
Q. Q8. What computational tools are effective for predicting the biological activity of this compound?
- Molecular docking : Target cytochrome bcc₁ oxidase (anti-TB activity, as in ) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with MIC values against Mycobacterium tuberculosis .
Data Analysis and Reproducibility
Q. Q9. How should researchers interpret conflicting bioactivity data across studies?
Variability in MIC values (e.g., 0.004 µM vs. 0.03 µM in ) may stem from differences in bacterial strains or assay conditions. Standardize protocols using:
Q. Q10. What are best practices for reporting crystallographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
